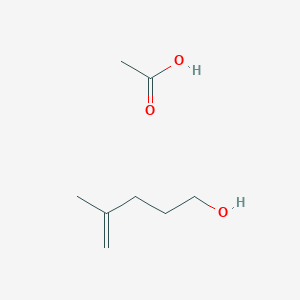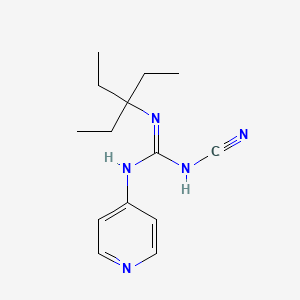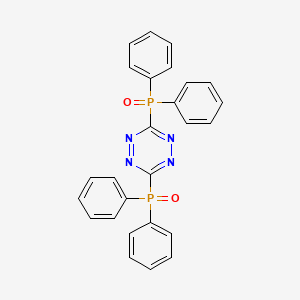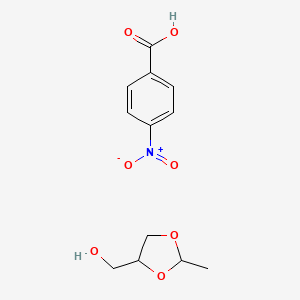![molecular formula C13H10BrN3O2 B14610895 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 58219-35-5](/img/structure/B14610895.png)
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10BrN3O2. It is a pyridinium salt, characterized by the presence of a cyano group and a nitrophenylmethyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with 3-cyanopyridine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Addition: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Reduction of the nitro group: 3-Amino-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Substitution of the bromide ion: 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.
Addition to the cyano group: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-cyanopyridin-1-ium bromide: Similar structure but lacks the nitro group.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Contains a dimethylamino group instead of a nitro group.
Uniqueness
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
58219-35-5 |
|---|---|
Fórmula molecular |
C13H10BrN3O2 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C13H10N3O2.BrH/c14-8-12-2-1-7-15(10-12)9-11-3-5-13(6-4-11)16(17)18;/h1-7,10H,9H2;1H/q+1;/p-1 |
Clave InChI |
VYTREWAQDNQMFL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)






![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)


![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)

